
5-Aminooxindole
Overview
Description
5-Aminooxindole: is an organic compound with the molecular formula C8H8N2O . It is a derivative of oxindole, characterized by the presence of an amino group at the 5-position of the oxindole ring. This compound is known for its unique structure and properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction Method: One common method for synthesizing 5-Aminooxindole involves the nitration of 2-indolinone to produce 5-nitroindoline-2-one, followed by the reduction of the nitro group to yield this compound. The nitration is typically carried out using concentrated sulfuric acid at low temperatures, and the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Ammonia Reaction Method: Another method involves reacting indol-2-one with ammonia under appropriate reaction conditions.
Industrial Production Methods:
- Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Aminooxindole can undergo oxidation reactions, where the amino group is oxidized to form various oxindole derivatives.
Reduction: The compound can also be reduced, particularly in the presence of reducing agents like hydrogen gas and palladium catalysts, to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce reduced aminooxindole compounds.
Scientific Research Applications
Medicinal Chemistry
5-Aminooxindole has emerged as a promising scaffold for drug development due to its structural versatility and biological activity. Its derivatives have been investigated for their potential as:
- Anti-cancer agents : Several studies have explored the ability of this compound derivatives to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study highlighted the synthesis of 5-amino-2-oxindole derivatives that exhibited significant anti-cancer activity against various human cancer cell lines .
- Anti-inflammatory drugs : The compound has shown potential as an inhibitor of proline-rich tyrosine kinase 2 (PYK2), which is involved in inflammatory pathways. This suggests its role in developing therapeutics for inflammatory diseases.
- Antiglaucoma agents : A rational approach to synthesizing 5-amino-2-oxindole derivatives has led to compounds that significantly reduce intraocular pressure in normotensive rabbits, indicating their potential use in glaucoma treatment .
Organic Synthesis
In organic chemistry, this compound serves as a crucial intermediate for synthesizing various organic compounds:
- Synthesis of complex molecules : It is utilized in reactions such as allylation and other transformations to produce diverse chemical entities. For example, studies have reported yields of bis and trisallylated products from reactions involving this compound, showcasing its utility in synthetic pathways .
- Development of new materials : The compound is also being explored for its applications in creating advanced materials due to its unique chemical properties .
Biological Research
The biological implications of this compound are vast:
- Enzyme inhibition : Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly targeting enzymes involved in inflammatory responses and cancer progression .
- Cellular effects : Studies suggest that this compound influences cellular functions such as signaling pathways and gene expression, which are critical for understanding its therapeutic potential.
Case Study 1: Anticancer Activity
A study focused on synthesizing novel derivatives of this compound demonstrated significant anticancer activity against multiple cancer cell lines. The most active compounds were identified through structure-activity relationship (SAR) studies, leading to further optimization for enhanced efficacy.
Case Study 2: Antiglaucoma Properties
Research on the development of 5-amino-2-oxindole derivatives revealed that certain compounds effectively reduced intraocular pressure by up to 24% in normotensive rabbits. This study illustrates the therapeutic potential of these derivatives in treating glaucoma.
Case Study 3: Enzyme Inhibition
Investigations into the enzyme inhibitory properties of this compound derivatives showed promising results against PYK2, suggesting their utility in developing new anti-inflammatory drugs. The findings indicate a need for further exploration into the molecular mechanisms underlying these interactions.
Mechanism of Action
Molecular Targets and Pathways:
- 5-Aminooxindole and its derivatives can inhibit enzymes such as 5-lipoxygenase, which is involved in leukotriene biosynthesis. This inhibition can reduce inflammation and has potential applications in treating inflammatory diseases.
- The compound may also interact with other molecular targets, affecting various biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
5-Aminoindole: Similar in structure but lacks the oxindole ring, making it less versatile in certain chemical reactions.
6-Aminoindole: Another similar compound with the amino group at the 6-position, which can lead to different reactivity and applications.
5-Hydroxyoxindole: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Uniqueness:
- 5-Aminooxindole’s unique combination of the oxindole ring and the amino group at the 5-position gives it distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways and applications.
Biological Activity
5-Aminooxindole is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a fused oxindole structure characterized by an indole ring and a carbonyl group, with an amino group located at the 5-position. This unique configuration contributes to its reactivity and biological activity, making it a valuable scaffold for developing new pharmaceuticals.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound can inhibit certain cancer cell lines, making it a candidate for anticancer drug development. Its mechanism involves the inhibition of enzymes such as proline-rich tyrosine kinase 2 (PYK2), which is implicated in cancer progression .
- Anti-inflammatory Effects : The compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis, thereby reducing inflammation and presenting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized derivatives showed higher antibacterial activity against resistant strains than conventional antibiotics like ampicillin .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of several enzymes involved in critical biochemical pathways. For example, it inhibits PYK2, which plays a role in cellular signaling related to cancer cell proliferation .
- Bioactivation Studies : Research has focused on understanding how this compound interacts with biological systems through bioactivation pathways. These studies are crucial for assessing the compound's safety and efficacy as a therapeutic agent .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the synthesis of novel this compound derivatives that demonstrated potent anticancer activity against various cell lines. The most effective compounds were identified through structure-activity relationship (SAR) studies, leading to promising candidates for further development .
- Antimicrobial Efficacy : Another investigation reported the design and evaluation of 3-amino-5-(indol-3-yl)methylene derivatives based on this compound. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- Inflammatory Pathways : A study explored the anti-inflammatory properties of this compound by assessing its effect on leukotriene production. Results indicated a marked reduction in inflammation markers, supporting its potential use in treating inflammatory conditions.
Comparative Analysis
The following table summarizes the biological activities and unique aspects of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Anticancer, anti-inflammatory | Inhibits PYK2 and 5-lipoxygenase |
2-Aminooxindole | Limited anticancer properties | Primarily studied for different biological activities |
3-Aminooxindole | Exhibits distinct reactivity | Contains amino group at the 3-position |
5-Methyl-2-oxindole | Different pharmacological profiles | Methyl substitution alters reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Aminooxindole, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines or reduction of nitroso precursors. Key steps include:
- Sandmeyer reaction for introducing amino groups on the oxindole scaffold .
- HPLC-UV/Vis (using Shimadzu UV 190 instruments) and NMR spectroscopy (¹H/¹³C) for purity validation. Compare spectral data (e.g., UV λmax at ~280 nm) with published references .
- Melting point analysis (mp 131–133°C) as a preliminary purity check .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer :
- UV/Vis spectroscopy : Analyze absorbance spectra (available in JCAMP-DX format) to study electronic transitions .
- X-ray crystallography : Resolve the 3D structure (available as 2D Mol/3D SD files) to confirm bond angles and hydrogen bonding .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What is the role of this compound in medicinal chemistry research?
- Methodological Answer : The oxindole scaffold is a privileged structure in kinase inhibitor design.
- Kinase selectivity assays : Use this compound derivatives to probe ATP-binding pockets (e.g., PYK2 inhibition) .
- Metabolic stability testing : Monitor CYP3A4 interactions via liver microsome assays to identify reactive metabolites .
Advanced Research Questions
Q. How does the this compound scaffold contribute to time-dependent CYP3A4 inactivation, and how can this be mitigated?
- Methodological Answer :
- Mechanistic studies : Incubate this compound derivatives with human liver microsomes (HLMs) and track NADPH-dependent enzyme inactivation .
- Structural modifications : Replace the oxindole core with electron-deficient aromatic rings (e.g., pyridone analogs) to reduce metabolic liabilities while retaining target affinity .
- LC-MS/MS : Identify glutathione adducts to confirm reactive intermediate formation .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase screens) across studies .
- Dose-response validation : Replicate experiments under standardized protocols (e.g., IC50 determination with error bars using ANOVA) .
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies are effective in optimizing this compound derivatives for improved pharmacokinetics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model ligand-protein binding kinetics to prioritize stable conformers .
- QSAR models : Corporate substituent effects (e.g., trifluoromethoxy groups) on solubility and permeability .
- ADMET prediction tools : Use SwissADME or pkCSM to forecast bioavailability and toxicity .
Q. How can structural-activity relationship (SAR) discrepancies in this compound analogs be addressed?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogenation at positions 4 or 6) and test in parallel .
- Free-energy perturbation (FEP) : Quantify binding affinity changes computationally to guide synthesis .
- Crystallographic alignment : Overlay ligand-protein complexes to identify steric/electronic clashes .
Q. What experimental designs are critical for evaluating this compound’s metabolic stability in vivo?
- Methodological Answer :
- Stable isotope labeling : Administer ¹³C-labeled this compound to track metabolite profiles in rodent models .
- Bile cannulation studies : Collect bile to identify phase II conjugates .
- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in HLMs to map metabolic pathways .
Properties
IUPAC Name |
5-amino-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYXUBUJJDJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378285 | |
Record name | 5-Aminooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-36-2 | |
Record name | 5-Aminooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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